

## FGF401 (Roblitinib): A Selective FGFR4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MM-401    |           |
| Cat. No.:            | B14125867 | Get Quote |

FGF401 is an investigational, reversible, and covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Deregulation of the FGF19-FGFR4 signaling pathway has been identified as an oncogenic driver in certain cancers, particularly hepatocellular carcinoma (HCC).[1][2][3] FGF401 has demonstrated anti-tumor activity in preclinical models that are dependent on the FGF19/FGFR4 pathway.[1]

#### **Mechanism of Action**

The FGF19-FGFR4 signaling axis plays a crucial role in bile acid homeostasis.[1] In cancer, aberrant activation of this pathway can drive tumor growth.[1][2][3] FGF401 selectively inhibits FGFR4, thereby blocking the downstream signaling cascade and inhibiting the proliferation of cancer cells that are dependent on this pathway.[1]

Click to download full resolution via product page

### **Clinical Studies: Phase 1/2 in Solid Tumors**

A first-in-human, Phase 1/2 clinical trial (NCT02325739) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of FGF401 as a single agent and in combination with the anti-PD-1 antibody spartalizumab in patients with HCC or other solid tumors expressing FGFR4 and its co-receptor \( \mathbb{G} \)-Klotho (KLB). [1][2][3]

### Foundational & Exploratory





- Study Design: The study consisted of a dose-escalation phase (Phase 1) followed by a dose-expansion phase (Phase 2). The dose-escalation was guided by a Bayesian model.[1][2][3]
- Patient Population: Patients with advanced HCC or other solid tumors with positive FGFR4 and KLB expression were enrolled.[1][2][3]
- Treatment Regimen:
  - Monotherapy: FGF401 was administered orally at doses ranging from 50 to 150 mg once daily (qd).[1]
  - Combination Therapy: FGF401 was administered at the recommended Phase 2 dose (RP2D) in combination with spartalizumab (300 mg) administered intravenously every 3 weeks (Q3W).[2]
- Endpoints:
  - Primary: Determine the maximum tolerated dose (MTD) and/or RP2D of FGF401.[1]
  - Secondary: Evaluate safety, PK, PD, and preliminary anti-tumor activity based on Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[1][3]
  - Exploratory Biomarkers: Temporal profiling of C4, FGF19, total bile acid, and total
     cholesterol levels in blood, and CYP7A1 and DUSP6 transcript levels in tumor biopsies.[1]





Click to download full resolution via product page



| Parameter                                         | Value                                                                | Reference |
|---------------------------------------------------|----------------------------------------------------------------------|-----------|
| Phase 1 Enrollment                                | 74 patients                                                          | [1]       |
| FGF401 Monotherapy Doses                          | 50 to 150 mg qd                                                      | [1]       |
| Recommended Phase 2 Dose (RP2D)                   | 120 mg qd                                                            | [1][2]    |
| Phase 2 Enrollment (Group 1 - Asian HCC)          | 30 patients                                                          | [1]       |
| Phase 2 Enrollment (Group 2 - Non-Asian HCC)      | 36 patients                                                          | [1]       |
| Phase 2 Enrollment (Group 3 - Other Solid Tumors) | 20 patients                                                          | [1]       |
| Combination Therapy Enrollment                    | 12 patients                                                          | [1]       |
| Combination Therapy RP2D                          | FGF401 120 mg qd +<br>Spartalizumab 300 mg Q3W                       | [2]       |
| Objective Responses<br>(Monotherapy)              | 8 patients (1 Complete<br>Response, 7 Partial<br>Responses)          | [1][2]    |
| Objective Responses<br>(Combination Therapy)      | 2 patients (Partial Responses)                                       | [2]       |
| Grade 3 Dose-Limiting Toxicities (n=6/70)         | Increased transaminases<br>(n=4), Increased blood bilirubin<br>(n=2) | [1][2]    |
| Most Frequent Adverse Events (AEs)                | Diarrhea (73.8%), Increased<br>AST (47.5%), Increased ALT<br>(43.8%) | [1][2]    |

# **Pharmacodynamics and Biomarker Analysis**



Effective inhibition of the FGF19-FGFR4 pathway by FGF401 was confirmed by an increase in the levels of C4 (a marker of bile acid synthesis), total bile acid, and circulating FGF19.[1][2]

## **APN401: Adoptive Cellular Immunotherapy**

APN401 is an autologous peripheral blood mononuclear cell (PBMC) based therapy where the PBMCs are transfected with a small interfering RNA (siRNA) to knockdown the expression of Casitas-B-lineage lymphoma protein-b (Cbl-b).[4] Cbl-b is an E3 ubiquitin ligase that acts as an intracellular checkpoint, limiting lymphocyte activation.[4] By inhibiting Cbl-b, the anti-tumor activity of T cells and natural killer (NK) cells is enhanced.[4]

### Clinical Studies: Phase 1 in Solid Tumors

A Phase I clinical trial was conducted to assess the feasibility, safety, and toxicity of a single intravenous infusion of APN401 in patients with refractory solid tumors.[4]

- Patient Population: Patients with metastatic solid tumors who were no longer responding to standard therapies.[4]
- Treatment Regimen: A single intravenous infusion of APN401 at one of three dose cohorts:
   5, 10, or 50 x10^5 transfected PBMCs/kg.[4]
- Cell Preparation:
  - PBMCs were collected from patients via leukapheresis.[4]
  - The collected PBMCs were transfected with Cbl-b siRNA ex vivo using electroporation.[4]
  - The transfected cells (APN401) were infused back into the patient over 30 minutes.[4]





Click to download full resolution via product page



| Parameter                             | Value                                       | Reference |
|---------------------------------------|---------------------------------------------|-----------|
| Total Patients Treated                | 9 (3 in each dose cohort)                   | [4]       |
| Tumor Types                           | 6 Pancreatic, 2 Colon, 1<br>Kidney Cancer   | [4]       |
| Dose Cohorts                          | 5, 10, and 50 x10^5<br>transfected PBMCs/kg | [4]       |
| Transfection Efficiency (CD56+ cells) | 55%                                         | [4]       |
| Transfection Efficiency (CD3+cells)   | 46%                                         | [4]       |
| Transfection Efficiency (CD19+ cells) | 45%                                         | [4]       |
| Transfection Efficiency (CD14+cells)  | 23%                                         | [4]       |
| In Vitro Cytokine Production (IFN-γ)  | 4-fold increase                             | [4]       |
| In Vitro Cytokine Production (IL-2)   | 2-fold increase                             | [4]       |
| Most Common Adverse Event             | Grade 2 chills                              | [4]       |
| Grade 3 or 4 Toxicities               | Not observed                                | [4]       |

## **Conclusion of Preliminary Studies**

The preliminary data from the Phase I trial suggested that a single intravenous infusion of APN401 is feasible and safe in patients with refractory solid tumors.[4] The results supported moving forward to Phase II clinical trials with multiple infusions.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors -PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I clinical trial of adoptive cellular immunotherapy with APN401 in patients with solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FGF401 (Roblitinib): A Selective FGFR4 Inhibitor].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b14125867#preliminary-studies-on-mm-401-in-solid-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





